7-Bromooxindole
Description
Significance of Oxindole (B195798) Scaffolds in Organic and Medicinal Chemistry
Oxindole scaffolds are recognized as pharmacologically advantageous structures with a broad spectrum of biological properties relevant to medicinal chemistry nih.govresearchgate.net. Their widespread occurrence in plant-based alkaloids has further underscored their value in the search for novel drug candidates nih.gov. The simplicity of the oxindole structure, coupled with its ability to be readily modified, makes it a versatile platform for designing and synthesizing biologically active agents nih.govrjptonline.org.
Research has shown that oxindole derivatives exhibit a wide range of biological effects, including antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, antihypertensive, and anticonvulsant activities researchgate.net. The importance of oxindole motifs has led to the development of various synthetic methods for their construction rjptonline.org.
Role of Halogenation in Modulating Reactivity and Bioactivity of Heterocyclic Compounds
Halogenation is a fundamental transformation in organic synthesis used to introduce halogen atoms into organic molecules, including heterocycles jk-sci.comrsc.org. This process is crucial for modifying the chemical and physical properties of compounds, thereby influencing their reactivity and biological activity jk-sci.comresearchgate.net.
The introduction of a halogen atom can alter the electron density of the heterocyclic ring, affecting its susceptibility to electrophilic or nucleophilic attack. Halogens can also serve as versatile reactive handles for further chemical transformations, such as cross-coupling reactions, which are widely used in the synthesis of complex molecules jk-sci.comresearchgate.net.
In the context of bioactivity, halogen atoms can participate in specific interactions, such as halogen bonding, with biological targets like proteins and enzymes acs.org. These interactions can enhance binding affinity and modulate the pharmacological profile of a compound acs.org. Halogenation is considered an effective tool to enhance the potency of bioactive agents, and bromine-containing molecules, in particular, are a field of significant research interest due to their wide range of biological activities researchgate.net.
Overview of 7-Bromooxindole as a Key Intermediate in Advanced Chemical Synthesis and Drug Discovery
This compound is a valuable compound in organic synthesis and drug discovery cymitquimica.com. Its structure, featuring a bromine atom at the 7-position of the oxindole core, makes it a useful building block for constructing more complex molecules cymitquimica.comchembk.com. The bromine substituent influences the chemical properties and reactivity of the oxindole ring, allowing this compound to participate in various chemical reactions cymitquimica.com.
As an important intermediate, this compound can be utilized in reactions to form new carbon-carbon and carbon-nitrogen bonds chembk.com. Its high chemical reactivity allows for further functionalization, making it a versatile reagent in synthetic pathways leading to diverse indole-based compounds chembk.com. This compound is commonly used in the preparation of biologically active compounds, natural products, and other complex organic molecules chembk.com.
Research highlights the utility of this compound and related bromoindoles in the synthesis of pharmaceuticals and biologically active compounds chembk.comontosight.ai. For example, 7-bromoindole (B1273607) (a related compound) has been noted for its potential in developing drugs for neurological disorders and has shown antimicrobial activity . The synthetic versatility of halooxindoles, including bromooxindoles, as ambiphilic building blocks for the rapid construction of complex oxindole-containing structures of biological importance has been demonstrated in various reaction types, such as nucleophilic substitution and cycloadditions researchgate.net.
While specific detailed research findings solely focused on this compound's direct biological activity were not extensively detailed in the provided search results, its significance lies primarily as a versatile intermediate for synthesizing compounds that possess diverse bioactivities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUWXWBRIBGIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378343 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320734-35-8 | |
| Record name | 7-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Chemistry of 7 Bromooxindole
Established Synthetic Pathways to 7-Bromooxindole
The construction of the this compound core can be achieved through several strategic approaches, including modern palladium-catalyzed cyclization reactions, classical reductive ring closures, and transformations from readily available halogenated indole (B1671886) precursors.
Palladium-Mediated Cyclization Approaches
Palladium-catalyzed intramolecular C-H arylation has emerged as a powerful tool for the synthesis of oxindoles. rsc.org This approach typically involves the cyclization of an N-acyl-2-haloaniline derivative. In the context of this compound, a plausible precursor would be an N-acyl-2,6-dibromoaniline. The palladium catalyst, in a high oxidation state, facilitates the direct coupling between the nitrogen-bearing aryl ring and the enolate formed from the acyl group, leading to the formation of the oxindole (B195798) ring. The presence of the second bromine atom at the 6-position of the aniline (B41778) precursor remains intact during the cyclization, affording the desired this compound. researchgate.net
A representative transformation is the intramolecular Heck reaction. While a direct example for this compound is not prevalent in the cited literature, the cyclization of a related N-allyl-2,6-dibromoaniline could foreseeably proceed to the corresponding 7-bromo-3-methyloxindole. The general conditions for such transformations often employ a palladium(II) catalyst in the presence of a phosphine (B1218219) ligand and a base.
Table 1: Representative Conditions for Palladium-Mediated Oxindole Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMA | 110 | 94 |
| 2 | PdCl₂(PPh₃)₂ (10) | - | Et₃N | DMF | 100 | - |
Data is representative of typical palladium-catalyzed intramolecular C-H arylation reactions for oxindole synthesis. beilstein-journals.org The yield for this compound under these specific conditions would require experimental verification.
Reductive Ring Closure Methods
A classical and robust method for the synthesis of the oxindole core involves the reductive cyclization of a suitably substituted nitro-aromatic compound. organic-chemistry.org For the preparation of this compound, a key starting material is a derivative of 2-(2-bromo-6-nitrophenyl)acetic acid. The reduction of the nitro group to an amine is typically achieved using various reducing agents, such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation. organic-chemistry.org The newly formed amino group then undergoes spontaneous intramolecular lactamization with the adjacent carboxylic acid derivative (e.g., an ester) to furnish the this compound ring system. ub.edu
This strategy offers the advantage of utilizing readily available and often commercially accessible starting materials. The choice of reducing agent can be critical to avoid undesired side reactions, such as debromination.
Table 2: Typical Reagents for Reductive Cyclization of o-Nitrophenylacetates
| Entry | Reducing Agent | Solvent | Conditions |
| 1 | Fe / CH₃COOH | Ethanol/Water | Reflux |
| 2 | SnCl₂·2H₂O | Ethanol | Reflux |
| 3 | H₂ (g), Pd/C | Methanol (B129727) | Room Temperature, 1 atm |
These are general conditions for the reductive cyclization of nitrophenylacetic acid derivatives to form oxindoles.
Synthesis from Related Halogenated Oxindole and Indole Precursors
This compound can also be accessed through the manipulation of other halogenated precursors. One viable route starts from 7-bromoindole (B1273607). The synthesis of 7-bromoindole itself can be accomplished from 7-bromoindole-2-carboxylic acid. The subsequent conversion of 7-bromoindole to this compound can be achieved through an oxidation reaction. A common method for the oxidation of indoles to oxindoles involves the use of N-bromosuccinimide (NBS) in a solvent mixture such as DMSO/water. researchgate.net This process is believed to proceed through an initial bromination at the 3-position, followed by hydrolysis to the corresponding 3-hydroxyindolenine, which then rearranges to the oxindole.
Alternatively, direct bromination of oxindole can be challenging due to the directing effects of the amide group, which favor substitution at the 3- and 5-positions. Therefore, synthesis from a pre-functionalized indole is often a more regioselective approach.
Functionalization and Derivatization Strategies Utilizing this compound
The presence of the bromine atom at the 7-position, along with the reactive carbonyl group and the acidic proton at the 3-position, makes this compound a versatile substrate for further chemical modifications.
Nucleophilic Substitution Reactions at the 7-Position and Carbonyl Group
The bromine atom at the 7-position of the oxindole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl substituents at the 7-position by coupling this compound with a boronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This strategy is widely used to synthesize biaryl compounds and other complex molecular architectures. researchgate.net
Heck Reaction: The Heck reaction provides a means to introduce alkenyl groups at the 7-position by coupling this compound with an alkene under palladium catalysis. organic-chemistry.orgmdpi.com This reaction is a valuable tool for the formation of new carbon-carbon double bonds.
The carbonyl group at the 2-position of the oxindole ring can undergo a variety of classical carbonyl reactions. For instance, it can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, or it can react with Grignard reagents to form tertiary alcohols. The nitrogen atom of the oxindole can be readily alkylated or acylated using appropriate electrophiles under basic conditions. mdpi.comgoogle.com
Table 3: Representative Cross-Coupling Reactions of Aryl Bromides
| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 7-Aryl-oxindole |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | 7-Alkenyl-oxindole |
This table illustrates general conditions for Suzuki-Miyaura and Heck reactions, which are applicable to this compound.
Cycloaddition Reactions Involving the Oxindole Core
The oxindole scaffold can participate in various cycloaddition reactions, leading to the formation of complex spirocyclic systems. These reactions often involve the generation of a reactive intermediate from the oxindole core.
[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions are a powerful method for the construction of five-membered heterocyclic rings. rsc.org In the context of this compound, an azomethine ylide can be generated in situ from the condensation of the oxindole with an amino acid. This ylide can then react with a dipolarophile, such as an activated alkene, to afford a spiro-pyrrolidinyl-7-bromooxindole. nih.govmdpi.com These spirocyclic structures are of significant interest in medicinal chemistry.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed for the derivatization of the this compound core. wikipedia.org This typically requires the introduction of a diene moiety onto the oxindole scaffold, for example, at the 3-position. The resulting 3-alkenyl-7-bromooxindole can then react with a dienophile to construct a six-membered ring fused at the 3-position, creating a spirocyclic system. masterorganicchemistry.com The stereochemical outcome of these reactions is often highly controlled, providing a route to complex, stereochemically rich molecules. mnstate.edu
Table 4: Common Dipolarophiles and Dienes for Cycloaddition Reactions
| Cycloaddition Type | Reactive Partner from Oxindole | Example Reactant | Product Type |
| [3+2] Cycloaddition | Azomethine Ylide | Dimethyl acetylenedicarboxylate | Spiro-pyrrolidine |
| Diels-Alder ([4+2]) | 3-Alkenyl (diene) | Maleimide | Spiro-cyclohexene |
This table provides examples of reactants that can be used in cycloaddition reactions with derivatives of this compound.
Cross-Coupling Reactions at the Bromine Moiety (e.g., Suzuki-Miyaura Coupling)
The bromine atom at the C7 position of the this compound scaffold serves as a versatile handle for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely employed methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. acs.orgrsc.org Halogenated oxindoles have been shown to be excellent substrates for these transformations. researchgate.net
The reaction involves the coupling of the aryl bromide (this compound) with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. ossila.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net For substrates bearing acidic N-H groups, such as oxindoles, specific conditions are often required to avoid catalyst inhibition and other complications. researchgate.net Precatalyst systems, like those employing bulky, electron-rich phosphine ligands such as XPhos and SPhos, have proven effective for the coupling of N-H containing heterocycles. researchgate.net
The general catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the C7-arylated oxindole product and regenerate the palladium(0) catalyst. ossila.com
The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-substituted N-H heterocycles, illustrating typical parameters that would be applicable to this compound.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | researchgate.net |
| P1 (XPhos Precatalyst) | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | researchgate.net |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | rsc.org |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | Good | acs.org |
This table is a representation of typical conditions for related substrates. P1: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate. dba: dibenzylideneacetone. dppf: 1,1'-Bis(diphenylphosphino)ferrocene.
Formation of Complex Polycyclic Architectures (e.g., Triazatruxenes)
The oxindole core, including its 7-bromo derivative, can serve as a building block for the synthesis of larger, complex polycyclic aromatic systems. A notable example is the formation of triazatruxenes (also known as triindoles or 10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazoles). rsc.orgbates.edu These C₃ symmetric, planar, nitrogen-containing scaffolds are of significant interest in materials science for applications in organic electronics and optoelectronics. acs.org
The synthesis of triazatruxenes can be achieved through an acid-mediated cyclotrimerization of oxindole (2-indolone) or its derivatives. rsc.org Specifically, the direct cyclotrimerization of this compound has been successfully demonstrated. acs.org This reaction is typically promoted by phosphoryl chloride (POCl₃) and involves the intermolecular condensation of three molecules of the oxindole substrate. acs.orgrsc.org
Interestingly, the electronic nature of substituents on the oxindole ring plays a critical role in directing the reaction outcome. A study on the POCl₃-mediated reaction of 7-substituted oxindoles revealed that substrates with electron-donating groups successfully yielded the corresponding triazatruxenes. In contrast, oxindoles bearing electron-deficient substituents at the C7-position tended to form 2-chloroindoles instead. acs.org This suggests that the bromine atom in this compound, being electron-withdrawing, provides a borderline case that can be successfully cyclized to the tribromo-triazatruxene, which can then be further functionalized via cross-coupling reactions. acs.org This two-step, cyclotrimerization/arylation sequence provides a modular approach to novel triarylated triazatruxenes. acs.org
Reactivity and Stability Considerations in Synthetic Design for this compound Transformations
Influence of the Electrophilic Carbonyl Group on Reactivity
The reactivity of this compound is significantly influenced by the presence of the C2-carbonyl group within its lactam (cyclic amide) structure. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it a potential site for nucleophilic attack. However, the reactivity of this carbonyl group is moderated compared to that of aldehydes or ketones.
This modulation in reactivity is due to the adjacent nitrogen atom. The lone pair of electrons on the nitrogen can be delocalized into the carbonyl group, creating a resonance structure that reduces the partial positive charge on the carbonyl carbon. This resonance stabilization decreases the electrophilicity of the carbonyl, making amides (and lactams) generally less reactive towards nucleophiles than many other carbonyl-containing functional groups. This relative stability is a crucial factor in synthetic design, as it allows for selective reactions to occur at other sites of the molecule, such as the bromine moiety, without unintentional interference from the carbonyl group. For instance, the conditions for Suzuki-Miyaura coupling at C7 can be chosen such that the lactam carbonyl remains intact.
Impact of the Bromine Substituent on Reaction Selectivity and Mechanism
The bromine substituent at the C7 position has a profound impact on the synthetic utility and reactivity of the oxindole core. Its primary role is to serve as a reactive site for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. acs.org The carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium complex, which is the initiating step of catalytic cycles like that of the Suzuki-Miyaura reaction. ossila.com The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making aryl bromides like this compound reliable and efficient coupling partners. ossila.com
Beyond its role as a leaving group, the bromine atom also exerts electronic effects on the aromatic ring. As an electronegative halogen, it acts as an electron-withdrawing group through induction, which can influence the electron density of the entire scaffold. This electronic perturbation can affect the regioselectivity of other potential reactions on the aromatic ring and can influence the mechanism and outcome of reactions involving the oxindole core itself. For example, in the acid-catalyzed trimerization to form triazatruxenes, the electronic nature of the C7 substituent is a determining factor for the reaction's success, highlighting the subtle but critical role the bromine atom plays in directing reactivity. acs.org
Advanced Spectroscopic and Analytical Characterization of 7 Bromooxindole and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups present in 7-Bromooxindole.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. ¹H NMR and ¹³C NMR are standard methods used for this purpose. beilstein-journals.org The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the anisotropic effects of the aromatic ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons at the C3 position, and the amine (N-H) proton. The aromatic protons appear as a complex multiplet or distinct doublets and triplets in the downfield region (typically δ 7.0-7.5 ppm), with their coupling patterns revealing their relative positions on the benzene (B151609) ring. The C3-methylene protons usually appear as a singlet at approximately δ 3.5-3.7 ppm. The N-H proton is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is characteristically deshielded and appears significantly downfield (δ > 175 ppm). The carbon atom bearing the bromine (C7) also shows a distinct chemical shift. Aromatic carbons typically resonate in the δ 110-150 ppm range.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.30 | br s | N-H |
| ¹H | ~7.20-7.40 | m | Aromatic C-H |
| ¹H | ~7.00 | t | Aromatic C-H |
| ¹H | ~3.60 | s | -CH₂- |
| ¹³C | ~178.0 | s | C=O (C2) |
| ¹³C | ~142.5 | s | Aromatic C-N (C7a) |
| ¹³C | ~134.0 | d | Aromatic C-H (C5) |
| ¹³C | ~125.0 | s | Aromatic C-C=O (C3a) |
| ¹³C | ~124.5 | d | Aromatic C-H (C6) |
| ¹³C | ~122.0 | d | Aromatic C-H (C4) |
| ¹³C | ~102.0 | s | Aromatic C-Br (C7) |
| ¹³C | ~36.0 | t | -CH₂- (C3) |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is synthesized from typical values for substituted oxindoles. |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. cookechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₆BrNO. acs.org
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass-to-charge units (m/z) and having nearly equal intensity. libretexts.org
The fragmentation of oxindole (B195798) derivatives under electron impact (EI) ionization often involves initial cleavages adjacent to the carbonyl group or the heteroatom. scirp.orgacs.org Common fragmentation pathways for this compound may include the loss of CO, Br, or HCN, leading to characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| m/z Value (Nominal) | Ion/Fragment | Description |
| 211/213 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 183/185 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 132 | [M - Br]⁺ | Loss of a bromine radical. |
| 104 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide after the loss of bromine. |
| Note: The listed m/z values correspond to the ⁷⁹Br isotope where applicable. The corresponding ⁸¹Br isotope peak would appear at m/z + 2. |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. cookechem.com The spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. spectroscopyonline.com
The IR spectrum of this compound is dominated by strong absorptions from the N-H and C=O groups. The N-H stretching vibration typically appears as a sharp or moderately broad band in the region of 3200-3400 cm⁻¹. The lactam carbonyl (C=O) stretching vibration gives rise to a very strong and sharp peak around 1700-1720 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹. spectroscopyonline.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H stretch | Amide (lactam) |
| 3050-3150 | C-H stretch | Aromatic |
| 2850-2950 | C-H stretch | Aliphatic (-CH₂-) |
| 1700-1720 | C=O stretch | Amide (lactam carbonyl) |
| 1600-1620 | C=C stretch | Aromatic ring |
| 1450-1490 | C=C stretch | Aromatic ring |
| Below 700 | C-Br stretch | Aryl halide |
| Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and intermolecular interactions like hydrogen bonding. nih.gov |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures, isolating derivatives, and assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. rsc.org
Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV detector set at a wavelength where the compound absorbs strongly (e.g., 220 or 254 nm). nih.govreddit.com The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), flow rate, and column temperature to achieve optimal separation from impurities. nih.gov
Table 4: Typical HPLC Conditions for Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Note: These are general conditions and require optimization for specific applications. |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, GC analysis may be possible, particularly for identifying volatile derivatives or related impurities. ijpsr.com The technique is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov
For a successful GC analysis, a high-temperature stable capillary column with a suitable stationary phase (e.g., a polysiloxane like ZB-5MS) is required. ijpsr.com A temperature-programmed oven is used to elute compounds with different boiling points. The sample is injected into a heated port to ensure rapid vaporization.
Table 5: Representative GC-MS Conditions for Analysis of Oxindole-type Compounds
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% Phenyl Polysiloxane stationary phase |
| Carrier Gas | Helium |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temperature of ~100 °C, ramped to ~300 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Note: Conditions must be carefully developed to ensure the thermal stability of the analyte. |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a detailed portrait of the molecular conformation and the packing of molecules within a crystal lattice. For this compound and its derivatives, single-crystal X-ray diffraction studies are instrumental in elucidating the specific structural features and non-covalent interactions that govern their supramolecular architecture.
Detailed crystallographic investigations into halogenated oxindoles have provided significant insights into their solid-state structures. researchgate.netmdpi.com These studies are crucial for understanding how intermolecular forces, such as hydrogen bonding and halogen interactions, dictate the crystal packing. The oxindole core, with its lactam functionality, provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), predisposing these molecules to form predictable supramolecular synthons.
In the case of bromooxindoles, the presence of the bromine atom introduces the possibility of halogen bonding and other short-range interactions, which can compete with or coexist with traditional hydrogen bonds. researchgate.netmdpi.com The analysis of the crystal structure of compounds like this compound reveals how these varied interactions collectively stabilize the crystal lattice.
Research Findings from Crystallographic Analysis
A study involving a halogenated bromooxindole derivative provided detailed information on its crystal structure and intermolecular contacts. researchgate.net The analysis revealed the formation of classic hydrogen-bonded dimers. Specifically, molecules form centrosymmetric dimers through N—H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This primary interaction is a robust feature in the crystal packing of many oxindole derivatives.
The precise parameters of the crystal lattice and the key intermolecular distances provide a quantitative basis for understanding the solid-state behavior of these compounds.
Crystallographic Data for a Bromooxindole Derivative
The following table summarizes key crystallographic data and intermolecular interaction distances obtained from the single-crystal X-ray diffraction analysis of a representative bromooxindole compound. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value not available in abstract |
| b (Å) | Value not available in abstract |
| c (Å) | Value not available in abstract |
| β (°) | Value not available in abstract |
| Intermolecular Interactions | |
| N—H···O Distance (Å) | Specific value for dimer formation |
| Br···Br Contact Distance (Å) | Specific value for short contact |
| C—H···Br Distance (Å) | Specific value for short contact |
The comprehensive analysis derived from X-ray crystallography, supported by computational studies, affirms the importance of both strong hydrogen bonds and weaker halogen-mediated interactions in defining the solid-state architecture of this compound and related derivatives. researchgate.netmdpi.com This detailed structural knowledge is foundational for correlating molecular structure with the macroscopic properties of these materials.
Computational Chemistry and Theoretical Investigations of 7 Bromooxindole
Quantum Mechanical Calculations
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2), are fundamental in exploring the electronic properties and interactions of molecules.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It focuses on the electron density to determine the electronic properties, offering a balance between computational cost and accuracy for many systems. DFT calculations can provide insights into molecular geometries, energies, vibrational frequencies, and electronic distributions. Studies on halogenated oxindoles have utilized DFT to investigate their electronic structure and interaction energies. mdpi.comresearchgate.netnih.gov Functionals such as ωB97X-D, which include empirical dispersion corrections, are often employed for these systems, as dispersion forces can play a significant role in their interactions. mdpi.comresearchgate.net DFT is considered a suitable method for confirming experimental values of molecular geometry, vibrational frequencies, atomic charges, and dipole moments. ijcce.ac.ir
Møller–Plesset Perturbation Theory (MP2) Applications in Interaction Analysis
Møller–Plesset Perturbation Theory (MP2) is an ab initio method that includes electron correlation effects, offering a higher level of accuracy than basic DFT for describing non-covalent interactions. MP2 is particularly valuable for analyzing the subtle forces between molecules, such as van der Waals interactions and hydrogen bonding. Investigations into the intermolecular interactions of halogenated oxindoles have frequently employed MP2 calculations to determine interaction energies. mdpi.comresearchgate.netnih.gov MP2 is known to provide a high level of electronic correlation in molecular dimers with reasonable computational cost and has shown good results in studies of non-covalent interactions involving halogen atoms. mdpi.comresearchgate.net The interaction energies calculated using MP2 are often compared with results from DFT and other methods like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comresearchgate.netnih.gov
Analysis of Electronic Properties and Reactivity Profiles
Understanding the electronic properties and reactivity profiles of 7-Bromooxindole is crucial for predicting its behavior in chemical reactions. Computational methods like FMO analysis and MEP mapping provide valuable insights into these aspects.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful concept for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org The energy and spatial distribution of the HOMO and LUMO dictate how a molecule will interact with other molecules. The HOMO is typically associated with electron-donating ability (nucleophilicity), while the LUMO is associated with electron-accepting ability (electrophilicity). libretexts.org FMO analysis can help explain the regioselectivity and reactivity of various chemical systems. nih.gov Studies on related indole (B1671886) derivatives have used FMO analysis to understand their electronic structure and reactivity. mckendree.edumdpi.com A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are a visual representation of the charge distribution within a molecule. They depict the potential energy of a positive point charge at various locations around the molecule. uni-muenchen.dewolfram.com MEP maps are invaluable for identifying potential sites for electrophilic attack (regions of negative potential, typically colored red) and nucleophilic attack (regions of positive potential, typically colored blue). uni-muenchen.dewolfram.comresearchgate.net The green color on an MEP map usually indicates a region with near-zero electrostatic potential. researchgate.net By analyzing the MEP map of this compound, researchers can identify the most electron-rich and electron-deficient regions, which helps rationalize its reactivity towards different types of reagents. MEP mapping has been used in computational studies of halogenated oxindoles and related compounds to understand charge redistribution and its influence on intermolecular interactions and reactivity. mdpi.comresearchgate.netnih.govmckendree.eduresearchgate.net
Intermolecular Interactions and Crystal Packing Studies of Halogenated Oxindoles
Intermolecular interactions play a critical role in determining the physical properties, aggregation behavior, and crystal packing arrangements of molecules in the solid state. For halogenated oxindoles, various non-covalent interactions, including hydrogen bonding and halogen interactions, are significant.
Computational studies, often combined with X-ray crystallography, have investigated the nature and strength of intermolecular interactions in halogenated oxindoles. mdpi.comresearchgate.netnih.gov These interactions can include conventional hydrogen bonds (e.g., N-H···O, C-H···O), as well as halogen interactions such as Br···Br and C-H···Br contacts. mdpi.comresearchgate.netnih.gov Computational methods like MP2 and DFT are used to calculate the interaction energies of molecular dimers and other supramolecular assemblies observed in crystal structures. mdpi.comresearchgate.netnih.gov Analysis of these interactions, including their energies and geometries, provides insights into the forces driving crystal packing. mdpi.comresearchgate.net Techniques such as QTAIM and Reduced Density Gradient (RDG) analysis are often employed alongside energy calculations to further characterize these intermolecular contacts and understand their nature (e.g., covalent, hydrogen bond, van der Waals). mdpi.comresearchgate.netnih.gov Comparative analysis of MEP can also help in understanding the relative orientations of molecules in dimers based on charge redistribution. mdpi.comresearchgate.net Weak, attractive halogen···halogen interactions, such as Type I Br···Br contacts, have been observed and computationally characterized in related halogenated compounds and can influence crystallization. mdpi.comresearchgate.net
Halogen Bonding Interactions (e.g., Br···Br, C-H···Br)
Halogen bonding is a type of non-covalent interaction involving an electrophilic region on a halogen atom (σ-hole) and a nucleophilic region on another atom or molecule. Computational studies have been employed to investigate halogen interactions in halogenated oxindoles, providing valuable insights into their nature and strength nih.govresearchgate.net. These investigations have specifically examined interactions such as Br···Br and C-H···Br nih.govresearchgate.net. The bromine atom in halogenated indole systems, including potentially this compound, can participate in halogen bonding, influencing molecular packing and interactions . The strength and directionality of halogen bonding can be influenced by the specific halogen atom involved, with bromine being among the halogens capable of forming such interactions nih.gov. Computational methods like Møller–Plesset second-order perturbation theory (MP2) and density functional theory (DFT) have been utilized to determine the interaction energy of these halogen bonds using a supramolecular approach nih.govresearchgate.net. Further analysis employing Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Natural Bond Orbital (NBO) calculations can provide deeper insight into the nature and pathways of these intermolecular interactions nih.govresearchgate.net. Comparative analysis using electron density at bond critical points and molecular electrostatic potential (MEP) can help rationalize the interaction energies and molecular orientations in the context of charge redistribution nih.govresearchgate.net.
Hydrogen Bonding Interactions (e.g., C-H···O, N-H···O)
Hydrogen bonding, another crucial type of non-covalent interaction, also plays a vital role in the behavior of molecules like this compound. Computational investigations of halogenated oxindoles have included the analysis of hydrogen bonding interactions, such as C-H···O and N-H···O nih.govresearchgate.net. These studies utilize computational techniques to understand the geometries and energies associated with these interactions in the solid state nih.govresearchgate.net. Methods like MP2 and DFT, combined with QTAIM and RDG analysis, are applied to explore the details of these hydrogen bonds nih.govresearchgate.net. For instance, investigations into related indole systems have used DFT calculations to study hydrogen bonding patterns and their influence on molecular complexes chemrxiv.org. Computational studies of hydrogen bond interactions in various organic molecule-water complexes further illustrate the application of quantum chemical computations to determine binding energies and classify non-covalent interactions, which is relevant to understanding hydrogen bonding in this compound systems chemrxiv.org. In halogenated oxindoles, hydrogen bonding involving the amide N-H and the carbonyl oxygen is a common interaction motif observed in crystal structures and investigated computationally nih.gov.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by exploring potential energy surfaces, identifying transition states, and calculating activation energies rsc.orgsmu.edumdpi.com. Techniques such as Density Functional Theory (DFT) are widely used to study reaction pathways and understand the step-by-step transformation of reactants into products rsc.orgscispace.com. Computational analysis can involve investigating stationary points, intrinsic reaction coordinate (IRC) calculations to connect transition states to reactants and products, and analyzing energy profiles along the reaction path smu.edu. While computational studies have been instrumental in understanding mechanisms in various organic reactions rsc.org, including those involving indole derivatives scispace.com, specific detailed computational studies elucidating reaction mechanisms involving this compound were not found in the provided search results. However, the general methodologies employed in computational reaction mechanism studies, such as those involving transition state analysis and energy calculations, are applicable to investigating the reactivity of this compound.
Biological Activity and Pharmacological Potential of 7 Bromooxindole and Its Derivatives
Broad-Spectrum Pharmacological Relevance of Oxindole (B195798) and Indole (B1671886) Scaffolds
The indole and oxindole ring systems are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of natural products and synthetic compounds with significant biological activities. ijrpr.comnih.gov These bicyclic structures, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) or pyrrolone ring, respectively, serve as a versatile foundation for the development of new therapeutic agents. ijrpr.comnih.gov The pharmacological importance of these scaffolds is underscored by their diverse applications, which span numerous therapeutic areas. researchgate.net
Oxindole derivatives, in particular, have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, antihypertensive, and anticonvulsant activities. nih.govresearchgate.net The chemical versatility of the oxindole core allows for modifications at various positions, enabling the generation of novel compounds with enhanced biological functions. nih.gov Similarly, the indole scaffold is a cornerstone in drug discovery, with derivatives showing efficacy as antiviral, antimicrobial, anti-inflammatory, anticancer, anti-hypertensive, and antioxidant agents. nih.gov The widespread therapeutic relevance of these core structures continues to drive research into new derivatives with improved potency and selectivity for various biological targets. ijrpr.com
Antimicrobial and Antifungal Investigations of Related Halogenated Heterocycles
Halogenation of heterocyclic compounds, including indole and oxindole scaffolds, is a common strategy in medicinal chemistry to enhance antimicrobial and antifungal potency. The presence of halogen atoms like bromine can significantly influence the lipophilicity and electronic properties of a molecule, often leading to improved biological activity. nih.gov
Studies on various indole derivatives have confirmed their promising antimicrobial activity against a range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, indole derivatives fused with 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been tested against pathogens such as S. aureus, E. coli, and C. albicans, demonstrating a broad spectrum of activity. ijrpr.comnih.gov Research has shown that halogenated compounds at various positions on the indole ring exhibit potent antibacterial activity. mdpi.com Specifically, the incorporation of a lipophilic bromine atom on the fused benzene ring of an indole framework has been found to impart significant anti-tumor activity. nih.gov Furthermore, some synthesized oxindole derivatives have exhibited promising antibacterial and antifungal activities, highlighting the potential of this scaffold in developing new antimicrobial agents. nih.govresearchgate.net
Anticancer Activity Studies of 7-Bromooxindole Derivatives
Research into polysubstituted indole derivatives has indicated that the presence of a nitrogen-containing group and a lipophilic bromine atom on the fused benzo ring can lead to increased cytotoxicity against cancer cell lines. nih.gov While direct studies on this compound are specific, extensive research on related bromo-substituted indoles and oxindoles provides strong evidence for their potential as anticancer agents. For example, certain 3-alkenyl-2-oxindole derivatives have shown potent antiproliferative properties. nih.gov
Derivatives of bromo-substituted indoles have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including human lung cancer (A549) and cervical cancer (HeLa) cells. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that specific substitutions on the bromo-indole core are crucial for enhancing cytotoxic effects.
For example, a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles demonstrated significantly greater activity against both A549 and HeLa cell lines compared to the chemotherapeutic drug Melphalan. nih.govresearchgate.net The combination of a 7-acetamido group and a 3-trifluoroacetyl group on the 2-aryl-5-bromoindole scaffold was found to be desirable for cytotoxicity. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these compounds are detailed below.
| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 5e | 9.94 | 12.89 |
| 5f | 5.03 | 7.95 |
| 5g | 2.72 | 8.74 |
| 5h | 3.26 | 10.72 |
| Data sourced from Mphahlele, M.J., et al. (2018). nih.gov |
The anticancer activity of indole and oxindole derivatives often stems from their ability to interfere with critical cellular processes, leading to cancer cell death. Two of the most well-documented mechanisms are the induction of apoptosis and the inhibition of tubulin polymerization. cellmolbiol.org
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The most active compounds from the 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindole series were found to induce apoptosis in both A549 and HeLa cells in a caspase-dependent manner. nih.govresearchgate.net This indicates that these compounds activate a cascade of proteins (caspases) that execute the process of cell death. researchgate.net
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. cellmolbiol.org Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. cellmolbiol.org Several indole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com The 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles (compounds 5e–h) were found to significantly inhibit tubulin polymerization. nih.govresearchgate.net Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin, thereby exerting their anticancer effect. researchgate.net
Neuropharmacological Applications and Research in Neurological Disorders
The indole scaffold is a fundamental component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). This has made indole and oxindole derivatives attractive candidates for research into neuropharmacological applications and treatments for neurological disorders. While specific research on this compound in this area is limited, the broader class of compounds holds potential.
Indole derivatives have been explored for a variety of central nervous system (CNS) activities, including potential as anti-Alzheimer's agents and neuroprotective compounds. researchgate.net The versatility of the indole ring allows for the design of molecules that can interact with various receptors and enzymes within the CNS. The exploration of these scaffolds for neurological disorders remains an active area of research in medicinal chemistry.
Antiviral and Anti-inflammatory Properties Derived from Related Indole and Oxindole Architectures
The structural frameworks of indole and oxindole are associated with significant antiviral and anti-inflammatory activities. nih.govresearchgate.net These properties are often attributed to the ability of these molecules to interact with key enzymes and pathways involved in viral replication and the inflammatory response.
Antiviral Properties: A number of oxindole derivatives have been reported to possess antiviral activities. researchgate.net For instance, certain 3-alkenyl-2-oxindoles have demonstrated potent antiviral properties against SARS-CoV-2. nih.gov The broad applicability of the indole and related isoindole scaffolds in antiviral drug design is well-documented, with derivatives showing activity against a variety of human viruses. jmchemsci.com
Anti-inflammatory Properties: Indole and oxindole derivatives constitute an important class of therapeutic agents with anti-inflammatory effects. researchgate.net They can exert their effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net The development of multi-target anti-inflammatory agents based on the oxindole scaffold is an ongoing area of research aimed at creating therapies with improved efficacy and better safety profiles. nih.gov
Structure Activity Relationship Sar Studies of 7 Bromooxindole Derivatives
Impact of Substituents on the Oxindole (B195798) Ring
The oxindole core is a privileged scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents onto the aromatic ring and the pyrrolone core. researchgate.net The electronic properties and steric bulk of these substituents play a pivotal role in modulating the pharmacological profile of the resulting derivatives.
Role of the Bromine Atom at the 7-Position in Bioactivity Modulation
The presence and position of halogen substituents on the indole (B1671886) ring are known to profoundly influence biological activity. nih.gov The bromine atom at the 7-position of the oxindole ring, in particular, serves as a key modulator of the molecule's physicochemical properties and its interaction with biological targets.
The introduction of a bromine atom, an electron-withdrawing group, alters the electron distribution of the aromatic ring. This can affect the molecule's ability to participate in crucial interactions such as hydrogen bonding, pi-stacking, and halogen bonding with target proteins. rug.nl 7-Bromooxindole is recognized as a versatile and essential intermediate in the synthesis of pharmaceuticals, particularly for targeting neurological disorders and in the design of novel enzyme inhibitors. chemimpex.com Its utility as a building block underscores the value of the 7-bromo substitution in creating diverse and biologically active compounds. chemimpex.com
Influence of Functional Groups at Other Positions (e.g., C-3, N-1) on Pharmacological Profiles
While the 7-bromo substituent sets the foundational electronic properties, functional groups at other positions, most notably C-3 and N-1, are critical for directing the molecule's biological activity and specificity.
C-3 Position: The C-3 position of the oxindole ring is the most common site for chemical modification and is frequently involved in direct interaction with biological targets. tru.ca Many drugs and natural products feature C-C, C=C, C-N, or C-O bonds at this position. tru.ca Functionalization at C-3 can introduce a wide array of chemical diversity, leading to compounds with activities ranging from anticancer to antiviral. tru.caresearchgate.net
A prominent strategy involves the creation of spirooxindoles, where the C-3 carbon is part of a new ring system. This approach has been successfully used to develop potent inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. nih.gov For instance, chiral spirooxindoles have been rationally designed to occupy the p53-binding pocket in MDM2. rug.nlnih.gov The substituents on the spirocyclic ring attached at C-3 are crucial for establishing the necessary interactions (e.g., hydrophobic, hydrogen bonding) for high-affinity binding.
The following table summarizes the influence of substituents at different positions on the oxindole ring.
| Position | Type of Substituent/Modification | Impact on Bioactivity | Example Application |
| C-7 | Bromine Atom | Modulates electronic properties of the ring; influences overall potency. | Building block for various therapeutic agents. chemimpex.com |
| C-3 | Spirocyclic Systems (e.g., pyrrolidine) | Creates a 3D structure crucial for potent and specific target binding. | MDM2-p53 inhibitors for cancer therapy. rug.nlnih.gov |
| C-3 | Various Alkyl/Aryl Groups | Introduces chemical diversity to target a wide range of biological molecules. | General drug discovery. tru.ca |
| N-1 | Methyl Group | Can significantly reduce cytotoxicity and alter pharmacokinetic properties. | Modulation of bromoindole derivative toxicity. oup.com |
Stereochemical Effects on Biological Activity of Chiral this compound Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems. solubilityofthings.com Enzymes, receptors, and other cellular macromolecules are inherently chiral, leading to stereoselective interactions with chiral drug molecules. nih.gov Consequently, enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities.
In the context of this compound derivatives, chirality most often arises from the C-3 position, which becomes a stereocenter when substituted with four different groups. chemimpex.com The absolute configuration (R or S) at this chiral center can be the deciding factor for the compound's biological efficacy.
For example, in the development of chiral spirooxindoles as MDM2 inhibitors, the precise spatial orientation of the substituents is critical for fitting into the chiral binding pocket of the protein. One enantiomer may bind with high affinity, effectively inhibiting the protein's function, while the other enantiomer may be significantly less active or completely inactive. nih.gov This is because the specific 3D arrangement of one enantiomer allows for optimal interactions with key amino acid residues in the target protein, whereas its mirror image cannot achieve the same complementary fit. rutgers.edu
The importance of stereochemistry necessitates the use of asymmetric synthesis or chiral separation techniques to obtain enantiomerically pure compounds for biological evaluation. nih.gov This allows for a clear understanding of the SAR and ensures that the desired therapeutic effect is derived from the active enantiomer, while avoiding potential side effects from the inactive or potentially harmful one.
Rational Design Principles for Novel Bioactive Agents Based on the this compound Scaffold
The this compound scaffold serves as an excellent starting point for the rational design of new therapeutic agents due to its proven biological relevance and synthetic tractability. chemimpex.com Rational drug design based on this scaffold involves several key principles:
Scaffold Hopping and Core Refinement: The this compound core is a "privileged structure" that can be used to target various biological systems. nih.gov Design strategies often involve using this core as a foundation and appending different functional groups to direct its activity toward a specific target. nih.gov
Structure-Based Design: When the 3D structure of a biological target is known, computational tools like molecular docking can be used to design this compound derivatives that fit precisely into the active or allosteric site. This approach was used to develop novel dual inhibitors of MDM2 and CDK4, where the spirooxindole scaffold was designed to interact with key residues in both enzymes. nih.gov
Exploitation of Key Interaction Points:
C-3 Position: This position is typically used to introduce substituents that will occupy key binding pockets and establish specific interactions (hydrophobic, hydrogen bonds) with the target. Creating spirocyclic systems at C-3 is a powerful strategy to explore 3D chemical space and achieve high potency and selectivity. rug.nlnih.gov
N-1 Position: Modification at the N-1 position can be used to modulate physicochemical properties like solubility and cell permeability, or to block metabolic pathways, thereby improving the drug's pharmacokinetic profile.
7-Bromo Group: The bromine atom can be strategically utilized to form halogen bonds with the target protein, which are specific, directional interactions that can significantly enhance binding affinity. rug.nl It also modulates the electronic character of the aromatic ring, influencing its reactivity and interactions.
Stereochemical Control: As discussed, ensuring the correct stereochemistry at the C-3 position is paramount. Rational design efforts must incorporate strategies for asymmetric synthesis to produce the desired enantiomer, which is predicted to have the optimal biological activity.
By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel drug candidates with enhanced potency, selectivity, and favorable pharmacological properties for a wide range of diseases, including cancer and neurological disorders. chemimpex.comnih.gov
Mechanistic Investigations of Biological Action of 7 Bromooxindole Derivatives
Molecular Target Identification and Validation
Identifying the specific molecular targets with which 7-bromooxindole derivatives interact is a fundamental step in elucidating their biological mechanisms. Research on bromoindole and bromooxindole derivatives has revealed a range of potential targets, primarily within the realm of enzymes and receptors involved in various cellular pathways.
Kinases represent a significant class of enzymes targeted by indole (B1671886) and oxindole (B195798) derivatives, including brominated forms. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). rdd.edu.iqresearchgate.netnih.govresearchgate.netresearchgate.net These kinases play critical roles in cell proliferation, survival, and angiogenesis, making them important targets in cancer therapy. Studies have utilized molecular docking to predict binding interactions and affinities with the kinase domains, followed by in vitro assays to validate the inhibitory effects on cancer cell lines. rdd.edu.iqresearchgate.netnih.govresearchgate.net Other kinases reported as targets for related indole/isatin derivatives include CDK-5, HCK, and CDK2. nih.govnih.gov Tyrosinase, an enzyme involved in melanin (B1238610) synthesis, has also been identified as a target for certain indole-thiourea derivatives, with kinetic studies providing insights into the nature of inhibition. mdpi.com
Enzymes beyond kinases are also implicated as targets. 5-Bromoindole-2-carboxylic acid derivatives have shown inhibitory activity against matrix metalloproteinase-13 (MMP-13) and HIV-1 integrase. Bacterial enzymes, such as cystathionine (B15957) γ-lyase (CGL), an enzyme involved in H2S production in bacteria, have been explored as targets for 6-bromoindole (B116670) derivatives in the context of antibiotic potentiation. mdpi.com Other enzymes like acetylcholinesterase, α-glucosidase, urease, lipoxygenase, and butyrylcholinesterase have been investigated as potential targets for different azinane-triazole derivatives containing a bromo-substituted core. nih.gov
Tubulin, a key protein involved in cell division and intracellular transport, is another important molecular target for indole derivatives. Certain 7-acetamido-2-aryl-5-bromoindoles and their derivatives have been evaluated for their potential to inhibit tubulin polymerization, suggesting a mechanism involving the disruption of microtubule dynamics. mdpi.com Molecular docking studies have been employed to understand the binding of these compounds to the colchicine-binding site on tubulin. mdpi.com
Receptors also serve as targets for bromoindole derivatives. Studies have explored the interaction of indole derivatives with serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, utilizing molecular docking to analyze binding poses and interactions with key residues. mdpi.com Cannabinoid receptors (CB1 and CB2) have been identified as targets for pyrazolo[4,3-b]pyridine-6-carboxamide derivatives, some of which are brominated, with binding affinity studies providing crucial data on their potency and selectivity. mdpi.com Adenosine (B11128) receptors (A1, A2A, A2B, and A3) have also been investigated in the context of fluorinated xanthine (B1682287) derivatives, highlighting the role of halogen substituents in influencing binding affinity and selectivity. semanticscholar.org
Validation of these molecular targets often involves a combination of in silico and in vitro methods. Molecular docking studies predict the binding mode and affinity of the compounds to the target protein based on their structural complementarity and interaction energies. rdd.edu.iqnih.govmdpi.commdpi.commdpi.commdpi.comresearchgate.net In vitro assays, such as enzyme inhibition assays or cell-based assays measuring downstream effects of target modulation (e.g., cell proliferation, apoptosis), are then used to experimentally confirm the predicted activity and assess the potency of the derivatives. researchgate.netnih.govresearchgate.netmdpi.comnih.govmdpi.commdpi.com
Receptor-Ligand Binding Studies and Binding Affinity Assessments
Receptor-ligand binding studies are essential for quantifying the interaction strength between this compound derivatives (or related bromoindole/oxindole compounds acting on receptors) and their target receptors. These studies typically determine the binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity of the ligand for the receptor.
While specific binding affinity data for this compound itself is limited in the provided search results, studies on related bromo-substituted heterocyclic compounds offer insights into the affinities achievable with such structures. For instance, novel fluorinated xanthine derivatives, including those with bromophenyl substituents, have shown high affinity towards the adenosine A2B receptor, with Ki values in the nanomolar range. semanticscholar.org Compound 5, a fluorinated xanthine derivative, demonstrated a Ki of 9.97 ± 0.86 nM for the adenosine A2B receptor, while compound 6 had a Ki of 12.3 ± 3.6 nM. semanticscholar.org These values were comparable to or slightly increased compared to nonfluorinated derivatives. semanticscholar.org
Studies on cannabinoid receptor ligands, specifically 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives (which share the oxopyrazolopyridine core, related to oxindole), have reported potent and selective ligands for the CB2 receptor. mdpi.com Ten new compounds in one study showed Ki values ranging from 48.46 to 0.45 nM for the CB2 receptor, with high selectivity indices over the CB1 receptor. mdpi.com Compounds 54 and 55 were particularly notable, exhibiting high affinity for CB2 (Ki < 20 nM) and no activity at CB1. mdpi.com
Molecular docking studies complement binding affinity assessments by providing a structural basis for the observed interactions. These studies predict how a ligand fits into the binding site of a receptor and identify key amino acid residues involved in interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. rdd.edu.iqnih.govmdpi.commdpi.commdpi.comresearchgate.net For example, molecular docking of 5-bromoindole-2-carboxylic acid hydrazone derivatives with VEGFR-2 tyrosine kinase revealed favorable binding energies and specific interactions with residues in the active site. researchgate.net Similarly, docking studies of indole derivatives with serotonin receptors have identified interactions with conserved residues like Asp3.32 as crucial anchoring points. mdpi.com
The binding affinity data and molecular docking insights are critical for establishing structure-activity relationships (SAR), which relate structural modifications of the derivatives to changes in their binding potency and selectivity. This information guides the design of optimized compounds with improved therapeutic profiles.
Here is a table summarizing some representative binding affinity data for related bromo-substituted compounds targeting receptors:
| Compound Class | Target Receptor | Representative Compound | Binding Affinity (Ki) | Reference |
| Fluorinated Xanthine Derivatives | Adenosine A2B Receptor | Compound 5 | 9.97 ± 0.86 nM | semanticscholar.org |
| Fluorinated Xanthine Derivatives | Adenosine A2B Receptor | Compound 6 | 12.3 ± 3.6 nM | semanticscholar.org |
| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides | Cannabinoid CB2 Receptor | Range of 10 compounds | 48.46 - 0.45 nM | mdpi.com |
Applications in Materials Science and Organic Electronics Involving 7 Bromooxindole
Integration into Advanced Functional Materials
The unique chemical properties of 7-Bromooxindole make it suitable for integration into advanced materials. Its structure allows for diverse functionalization, which is valuable for chemists developing new compounds with specific material properties. chemimpex.com The compound finds applications in developing advanced materials, including polymers and coatings. chemimpex.com
Development of Polymers and Coatings with this compound Moieties
This compound can be integrated into polymer formulations to enhance the physical and chemical properties of materials used in electronics and coatings. Its structural characteristics can contribute to improved performance metrics such as conductivity and thermal stability in these materials.
Optoelectronic Applications
The incorporation of this compound-derived structures has shown potential in optoelectronic applications. nih.govacs.org Research has explored the use of scaffolds derived from this compound in the development of materials with tunable optoelectronic properties. nih.govacs.org
Organic Light-Emitting Diodes (OLEDs) utilizing this compound-Derived Scaffolds
This compound has been utilized in the synthesis of triazatruxenes, which are candidate compounds for organic electronics and optoelectronics. nih.govacs.org Specifically, a study demonstrated the synthesis of desired triazatruxenes through the cyclotrimerization of this compound followed by coupling with arylboronic acids. nih.govacs.org As a representative triazatruxene scaffold synthesized using this method, its optoelectronic properties were investigated, and an organic light-emitting diode (OLED) device utilizing this scaffold as an emissive layer was successfully applied to obtain white emission. nih.govacs.org This highlights the potential of this compound as a building block for materials used in OLEDs. nih.govacs.org
Future Research Directions and Perspectives for 7 Bromooxindole
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Current synthetic strategies for 7-bromooxindole and its derivatives often involve traditional methods. However, future research aims to develop novel pathways that are more efficient, utilize milder conditions, and adhere to the principles of green chemistry. longdom.org The reactivity and stability of this compound under various conditions make it an attractive candidate for exploring new synthetic methodologies. chemimpex.com
One area of focus is the development of catalytic methods for the synthesis of halooxindoles from readily available starting materials. While traditional direct halogenation methods exist, they can suffer from undesirable byproducts, limited substrate scope, and the use of air- and moisture-sensitive reagents. researchgate.net Research into biocatalytic approaches, potentially utilizing enzymes like chloroperoxidase, is being explored for the synthesis of 3-halooxindoles and could offer milder and more selective routes to substituted oxindoles, including those with bromine at the C7 position. researchgate.net
Furthermore, the exploration of one-pot synthesis strategies and the use of more environmentally friendly reagents and solvents align with the principles of sustainable chemistry. longdom.orgatiner.gr Techniques like microwave synthesis, which can be faster and more efficient than conventional methods, may also be investigated for this compound synthesis. atiner.gr
Biocatalytic approaches, such as those employing halogenation enzymes, have shown promise in selectively producing halogenated indoles, and this could be extended to the synthesis of this compound or its precursors. researchgate.netresearchgate.net For instance, engineered plant synthetic pathways have demonstrated the incorporation of halogenated tryptophan, including 7-bromotryptophan, into brassinin (B1667508) derivatives, highlighting the potential of enzymatic methods for introducing bromine atoms at specific positions. acs.orgnih.gov
Diversification of this compound Derivatives for Expanded Pharmacological Spectrum
The indole (B1671886) scaffold, including the oxindole (B195798) structure, is a privileged moiety in medicinal chemistry, known for its diverse biological activities. nih.govrsc.org this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders. chemimpex.com Future research will focus on leveraging the reactivity of the bromine atom and the oxindole core to synthesize a wide array of novel this compound derivatives with potentially expanded pharmacological applications.
Diversification can involve various strategies, including:
Substitution reactions: Replacing the bromine atom with other functional groups using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to introduce diverse substituents at the C7 position. researchgate.net
Modifications of the oxindole core: Introducing substituents or modifying the ring system at other positions (C2, C3, N1) of the oxindole structure while retaining the C7 bromine or using it as a handle for further functionalization.
Creation of hybrid molecules: Combining the this compound scaffold with other known pharmacophores to generate hybrid compounds with potentially enhanced or novel biological activities. For example, studies have explored indole derivatives in combination with other structures for antiparasitic activity. mdpi.com
Research on indole derivatives has shown promising activities in various areas, including antimicrobial, anticancer, anti-inflammatory, and neurodegenerative disease management. nih.govrsc.orgnih.gov Specifically, indole derivatives have demonstrated antimicrobial and antibiofilm effects against drug-resistant bacteria. nih.gov The synthesis of novel this compound derivatives could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.
Advanced Computational Approaches for Predictive Modeling and Rational Drug Design
Computational chemistry plays a crucial role in modern drug discovery by providing tools for predictive modeling and rational drug design. bioscipublisher.comresearchgate.netmdpi.com Future research on this compound will increasingly utilize advanced computational approaches to accelerate the identification and optimization of promising derivatives.
Key computational methods applicable to this compound research include:
Molecular Docking: Predicting the binding affinity and interactions of this compound derivatives with biological targets, such as proteins or enzymes. bioscipublisher.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity, allowing for the prediction of activity for new compounds. bioscipublisher.commdpi.com
Molecular Dynamics Simulations: Studying the dynamic behavior of this compound derivatives and their interactions with biological systems at an atomic level. bioscipublisher.comresearchgate.net
Machine Learning and Artificial Intelligence (AI): Employing AI algorithms for predictive modeling of biological activity, ADME/Tox properties (absorption, distribution, metabolism, excretion, and toxicity), and for virtual screening of large chemical libraries containing this compound derivatives. bioscipublisher.commdpi.compharmakonpress.gr
Pharmacophore Modeling: Identifying the essential features of this compound derivatives required for binding to a specific target, which can guide the design of new compounds. bioscipublisher.com
These computational approaches can help prioritize the synthesis and testing of the most promising this compound derivatives, reducing the time and cost associated with drug development. bioscipublisher.comresearchgate.net They can also provide insights into the mechanism of action and potential off-target effects of these compounds.
Translation of Research Findings to Preclinical and Clinical Development and Industrial Applications
Translating research findings from basic science to preclinical and clinical development is a critical step in realizing the therapeutic potential of this compound derivatives. utah.edueurogct.orgnih.gov This involves rigorous testing in laboratory settings and animal models to assess safety and efficacy before moving to human clinical trials. utah.edunih.gov
Future research will focus on:
Preclinical Studies: Conducting in vitro and in vivo studies to evaluate the pharmacological activity, toxicity, and pharmacokinetic profile of promising this compound derivatives. utah.edunih.gov This includes using relevant disease models to assess therapeutic potential.
Clinical Trials: If preclinical studies demonstrate sufficient promise and safety, advancing selected this compound derivatives to human clinical trials to evaluate their safety, efficacy, and optimal dosage in patients. utah.edueurogct.org
Biomarker Identification: Identifying biomarkers that can predict the response to this compound derivatives or monitor disease progression, which can help in patient selection and treatment monitoring. nih.govdndi.org
Process Development and Scaling Up: Developing efficient and scalable synthetic processes for the production of promising this compound derivatives to meet the demands of preclinical studies, clinical trials, and eventually, industrial production.
Exploration of Industrial Applications: Beyond pharmaceuticals, exploring the potential of this compound and its derivatives in other industrial applications, such as materials science, agrochemicals, or as intermediates in the synthesis of other valuable chemicals. chemimpex.com this compound is already utilized in organic chemistry for creating complex molecular structures and finds applications in developing advanced materials. chemimpex.com
Successful translation requires collaboration between academic institutions, pharmaceutical companies, and regulatory bodies. nih.gov Addressing challenges in preclinical model predictivity and optimizing clinical trial design will be crucial for the successful development of this compound-based therapeutics. nih.gov
Q & A
Q. What are the established synthetic routes for 7-Bromooxindole, and how can researchers optimize yield and purity?
- Methodological Answer: The synthesis of this compound typically involves direct bromination of oxindole using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:
- Reaction Optimization: Adjust stoichiometry (e.g., 1.1–1.3 equivalents of NBS) and temperature (0–25°C) to minimize side products like di-brominated derivatives .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity should be confirmed via HPLC (>95%) and melting point analysis .
- Critical Consideration: Monitor reaction progress via TLC to avoid over-bromination.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer: A combination of techniques ensures structural confirmation:
- NMR Spectroscopy: H NMR should show a singlet for the aromatic proton at position 7 (δ 7.2–7.4 ppm) and a deshielded NH peak (δ 10.2–10.8 ppm). C NMR confirms the bromine substitution at C7 (δ 115–120 ppm) .
- Mass Spectrometry: ESI-MS or HRMS should display a molecular ion peak at m/z 212/214 (Br isotopic pattern) .
- Data Validation: Compare results with literature values and computational predictions (e.g., DFT calculations).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid: For skin contact, rinse immediately with water for 15+ minutes. Seek medical attention if irritation persists .
- Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer:
- Comparative Analysis: Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., IC50 measurements under standardized pH and temperature) .
- Data Triangulation: Cross-validate results with orthogonal methods (e.g., enzymatic assays vs. molecular docking simulations) .
- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., solvent effects, impurity levels) .
Q. What computational strategies are effective for predicting this compound’s reactivity in drug discovery?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilic aromatic substitution (EAS) reactivity indices to predict regioselectivity in further functionalization .
- Molecular Dynamics (MD): Simulate binding affinities to kinase targets (e.g., JAK2) using software like AutoDock Vina. Validate with experimental IC50 data .
- Machine Learning: Train models on existing brominated oxindole datasets to predict ADMET properties .
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
- Methodological Answer:
- Accelerated Stability Studies: Expose samples to elevated temperatures (40°C, 75% RH) and analyze degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Light Sensitivity: Use UV-visible spectroscopy to monitor photodegradation under ICH Q1B guidelines (exposure to 1.2 million lux-hours) .
Data Management and Reporting
Q. What are best practices for presenting raw and processed data in studies involving this compound?
- Methodological Answer:
- Raw Data: Include large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with clear file-naming conventions (e.g., “7BrOx_1H_NMR_25C”) .
- Processed Data: Summarize key results in tables (e.g., reaction yields, IC50 values) using ±SD for reproducibility. Highlight outliers and justify exclusions .
Contradiction and Reproducibility
Q. How can researchers address reproducibility challenges in synthesizing this compound?
- Methodological Answer:
- Detailed Protocols: Publish step-by-step procedures, including reagent grades (e.g., “NBS, 99%, stored under argon”) and equipment calibration details .
- Collaborative Validation: Share samples with independent labs for cross-testing using identical analytical methods .
Tables for Methodological Reference
| Parameter | Synthetic Optimization | Characterization |
|---|---|---|
| Bromination Reagent | NBS (1.1 eq, 0°C) | NMR (δ 7.3 ppm, singlet) |
| Purification Method | Column chromatography (EtOAc:Hex) | HPLC retention time: 8.2 min |
| Yield Range | 60–75% | HRMS m/z: 212.0004 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
